Dual EZH1/EZH2 Inhibition vs. EZH2-Selective Inhibitors: Potency Comparison in Biochemical Assays
Valemetostat exhibits potent dual inhibition of both EZH1 and EZH2 with comparable IC50 values, whereas EZH2-selective inhibitors such as tazemetostat and CPI-1205 show significantly weaker EZH1 inhibition. In a cell-free biochemical assay, valemetostat inhibits EZH1 with an IC50 of 10.0 nM and EZH2 with an IC50 of 6.0 nM, yielding a selectivity ratio (EZH1/EZH2) of approximately 1.7 [1]. In contrast, tazemetostat inhibits EZH2 with an IC50 of 11 nM and EZH1 with an IC50 of approximately 392 nM, yielding a selectivity ratio of ~35.6 . CPI-1205 inhibits EZH2 with an IC50 of 2 nM and EZH1 with an IC50 of 52 nM, yielding a ratio of 26 . This data demonstrates valemetostat's unique ability to potently inhibit both EZH1 and EZH2 at near-equivalent concentrations.
| Evidence Dimension | EZH1 and EZH2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | EZH1 IC50 = 10.0 nM; EZH2 IC50 = 6.0 nM |
| Comparator Or Baseline | Tazemetostat: EZH1 IC50 = 392 nM, EZH2 IC50 = 11 nM; CPI-1205: EZH1 IC50 = 52 nM, EZH2 IC50 = 2 nM |
| Quantified Difference | Valemetostat EZH1/EZH2 IC50 ratio = 1.7; Tazemetostat ratio = 35.6; CPI-1205 ratio = 26 |
| Conditions | Cell-free biochemical assay; recombinant EZH1 and EZH2 enzymes |
Why This Matters
Dual EZH1/EZH2 inhibition at near-equipotent concentrations is critical for overcoming functional redundancy between EZH1 and EZH2, a mechanism that limits the efficacy of EZH2-selective inhibitors in certain hematologic malignancies.
- [1] PMC9705507 Table: Pharmacodynamics of Valemetostat. View Source
